Indole-6-boronic acid Indole-6-boronic acid
Brand Name: Vulcanchem
CAS No.: 147621-18-9
VCID: VC21136849
InChI: InChI=1S/C8H8BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10-12H
SMILES: B(C1=CC2=C(C=C1)C=CN2)(O)O
Molecular Formula: C8H8BNO2
Molecular Weight: 160.97 g/mol

Indole-6-boronic acid

CAS No.: 147621-18-9

Cat. No.: VC21136849

Molecular Formula: C8H8BNO2

Molecular Weight: 160.97 g/mol

* For research use only. Not for human or veterinary use.

Indole-6-boronic acid - 147621-18-9

Specification

CAS No. 147621-18-9
Molecular Formula C8H8BNO2
Molecular Weight 160.97 g/mol
IUPAC Name 1H-indol-6-ylboronic acid
Standard InChI InChI=1S/C8H8BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10-12H
Standard InChI Key ZVMHOIWRCCZGPZ-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C=C1)C=CN2)(O)O
Canonical SMILES B(C1=CC2=C(C=C1)C=CN2)(O)O

Introduction

Chemical Identity and Structure

Indole-6-boronic acid is an organoboron compound with the boronic acid functionality located at the 6-position of the indole ring system. The compound exhibits the following structural and identity characteristics:

ParameterValue
CAS Number147621-18-9
Molecular FormulaC8H8BNO2
Molecular Weight160.97 g/mol
IUPAC Name1H-indol-6-ylboronic acid
SMILES CodeOB(O)C1=CC=C2C=CNC2=C1
InChI KeyZVMHOIWRCCZGPZ-UHFFFAOYSA-N
Melting Point177-181°C

The compound features a boronic acid group (-B(OH)2) at the 6-position of the indole scaffold, with the indole nitrogen remaining unsubstituted . The structure combines the electron-rich indole heterocycle with the electron-deficient boron center, creating a molecule with interesting electronic properties and synthetic utility.

Physical and Chemical Properties

Indole-6-boronic acid typically appears as a powder form with specific physical characteristics that influence its handling and storage requirements:

PropertyDescription
Physical StateSolid powder
ColorNot explicitly mentioned in literature, typically off-white
Melting Point177-181°C
StabilityAir sensitive
Recommended StorageStore at -20°C upon receipt of product; keep under nitrogen atmosphere; store at 2-8°C; keep in dark place
SolubilityLimited solubility in water; more soluble in organic solvents

The compound's sensitivity to air necessitates proper storage conditions to maintain its integrity. As with many boronic acids, it can undergo dehydration to form cyclic anhydrides (boroxines) under certain conditions .

Synthesis and Preparation Methods

The review literature indicates several established methods for the preparation of indolylboronic acids, including Indole-6-boronic acid. These methods have been developed and refined over the period of 2010-2019 .

C-H Borylation Methods

Recent advances in C-H activation have enabled direct borylation of indoles without requiring pre-functionalization:

C2-Selective Borylation

Hartwig developed an iridium-catalyzed protocol for C2 borylation of indoles, while Tobisu and Chatani created a one-pot protocol for Ir/NHC carbene-catalyzed selective borylation using diisopropylamino borane .

Chattopadhyay developed L-shaped ligands for selective borylation, which when applied to indoles resulted in C2-position selectivity. This suggests that electronic effects play a crucial role in site selectivity for indoles .

Metal-Organic Framework (MOF) Catalyzed Borylation

Researchers have developed heterogeneous catalysts using metal-organic frameworks (MOFs) for C-H borylation of indoles. These catalysts allow for:

  • Very low catalyst loadings

  • Excellent isolated yields

  • Recyclable catalysts (up to 15 times without activity loss)

  • TON up to 9000 for indole borylation

  • Minimal metal leaching (0.3 ppm iridium)

Applications in Organic Synthesis

Indole-6-boronic acid serves as a valuable synthetic intermediate, particularly in carbon-carbon bond-forming reactions. Its applications extend to various transformations that enable the synthesis of complex molecules.

Suzuki-Miyaura Cross-coupling Reactions

This represents the most prominent application of indole-6-boronic acid in organic synthesis. Two reaction pathways are possible:

  • Reaction of aryl- or heteroarylboronic acids with electrophilic indolyl templates

  • Reaction of indolylboronic acids with various electrophiles

The latter approach utilizes indole-6-boronic acid to introduce the indole moiety into diverse molecular scaffolds. Cross-coupling partners include:

  • Allylic alcohols

  • Heterocyclic halides

  • Bromoenol phosphates

  • Sulfones and sulfonates

Other Chemical Transformations

Beyond Suzuki reactions, indole-6-boronic acid participates in various chemical transformations:

  • Chan-Lam coupling reactions

  • Multicomponent reactions

  • Oxidative transformations to hydroxy derivatives

  • Conversion to other functional groups through boronic acid chemistry

  • Incorporation into more complex molecular scaffolds

SupplierProduct CodePurityAvailable QuantitiesPrice Range (as of April 2025)
Thermo Scientific ChemicalsH5331398%250 mg, 1 g$65.65-$216.65
Sigma-Aldrich666459≥95%1 g$107.00
Alfa AesarH5331398%250 mg, 1 g$70.65-$218.65
Various Others-95-98%100 mg to 100 g$22-$3577.50

Most vendors recommend storage at 2-8°C under nitrogen atmosphere for optimal stability .

Recent Research Developments

Recent studies have focused on improved synthetic methodologies for boronic acids, including indole-6-boronic acid derivatives. A 2023 study discussed a practical preparation of bicyclic boronates via metal-free approaches that could potentially be applied to indole systems .

The existing literature continues to emphasize the importance of indolylboronic acids in modern organic synthesis, particularly highlighting their role in medicinal chemistry applications. The versatility and relatively mild reaction conditions required for their transformations make them attractive building blocks for pharmaceutical research and development .

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